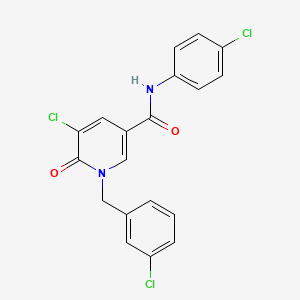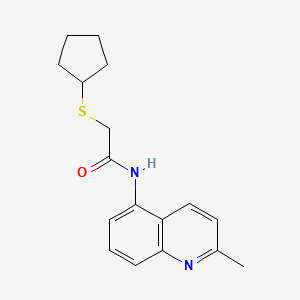
2-(cyclopentylthio)-N-(2-methylquinolin-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves various strategies, including photochemically induced cyclization and coupling methods using dicyclohexylcarbodiimide (DCC) and azide . For instance, the synthesis of 1-methyl-1,2,3,4-tetrahydronaphtho[2,1-f]isoquinolines is achieved through cyclization of N-[2-(o-styryl)phenylethyl]acetamides . Similarly, novel methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)alkanoates are synthesized using DCC and azide coupling methods . These methods could potentially be adapted for the synthesis of 2-(cyclopentylthio)-N-(2-methylquinolin-5-yl)acetamide.
Molecular Structure Analysis
The molecular structure and vibrational spectroscopy of related compounds have been investigated using DFT calculations, FT-IR, and FT-Raman spectroscopy . Theoretical values obtained from these studies are in good agreement with experimental data, providing insights into the molecular electrostatic potential and frontier molecular orbitals. Charge transfer within the molecule is evidenced by natural bond orbital analysis . These techniques could be applied to analyze the molecular structure of 2-(cyclopentylthio)-N-(2-methylquinolin-5-yl)acetamide.
Chemical Reactions Analysis
The reactivity of related compounds, such as cyanothioacetamide, with various ketones and enamines has been studied, revealing non-regiospecific interactions leading to mixtures of pyridine derivatives . This information could be useful in predicting the chemical reactivity of the cyclopentylthio and quinolinyl moieties in 2-(cyclopentylthio)-N-(2-methylquinolin-5-yl)acetamide.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as their antiproliferative activities against various cancer cell lines, have been evaluated . For example, certain N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives have shown specific cytotoxicity against human nasopharyngeal carcinoma cell lines . Additionally, molecular docking studies suggest that similar compounds might exhibit inhibitory activity against targets like the BRCA2 complex . These studies provide a foundation for understanding the potential properties of 2-(cyclopentylthio)-N-(2-methylquinolin-5-yl)acetamide.
Wissenschaftliche Forschungsanwendungen
Facile Synthesis Techniques
A study presented a high-yielding cyclisation technique for a related compound, demonstrating the potential for efficient synthesis methods that could be applied to compounds like "2-(cyclopentylthio)-N-(2-methylquinolin-5-yl)acetamide" (King, 2007).
Structural and Inclusion Properties
Research on the structural aspects of amide-containing isoquinoline derivatives highlighted the formation of gels and crystalline solids under different conditions, suggesting potential applications in material science and pharmaceutical formulation (Karmakar, Sarma, & Baruah, 2007).
Antiviral and Antiapoptotic Effects
A novel anilidoquinoline derivative related to "2-(cyclopentylthio)-N-(2-methylquinolin-5-yl)acetamide" showed significant antiviral and antiapoptotic effects, suggesting potential therapeutic applications in viral infections like Japanese encephalitis (Ghosh et al., 2008).
Antitumor Activity
A series of 3-benzyl-substituted-4(3H)-quinazolinones demonstrated broad-spectrum antitumor activity, indicating that derivatives of "2-(cyclopentylthio)-N-(2-methylquinolin-5-yl)acetamide" might possess similar biological activities (Al-Suwaidan et al., 2016).
Eigenschaften
IUPAC Name |
2-cyclopentylsulfanyl-N-(2-methylquinolin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-12-9-10-14-15(18-12)7-4-8-16(14)19-17(20)11-21-13-5-2-3-6-13/h4,7-10,13H,2-3,5-6,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLNVYMBYXVVEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)CSC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopentylthio)-N-(2-methylquinolin-5-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

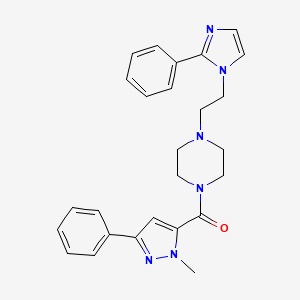
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2519300.png)
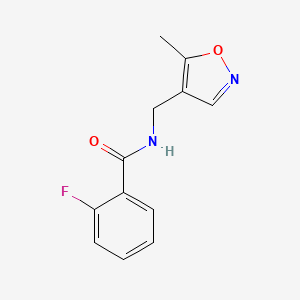
![Benzo[d][1,3]dioxol-5-yl(4-cyclopropylidenepiperidin-1-yl)methanone](/img/structure/B2519305.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 5,6-dihydro-1,4-dioxine-2-carboxylate](/img/structure/B2519309.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2519310.png)
![2-(5-chlorothiophene-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2519314.png)
![4-chloro-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide](/img/structure/B2519316.png)
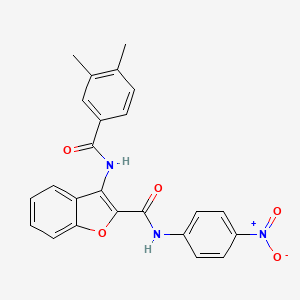
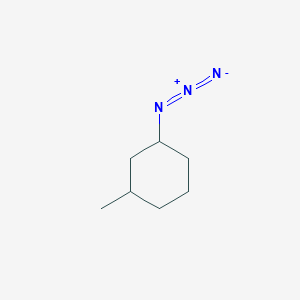
![1-(2-(azepan-1-yl)-2-oxoethyl)-3-(4-fluorophenyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2519319.png)
![8-(2-Chloroacetyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2519321.png)
